1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine
Overview
Description
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethyl groups attached to a quinoline ring, which is further connected to a homopiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Homopiperazine: The homopiperazine moiety is attached to the quinoline ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully reduced quinoline compounds.
Scientific Research Applications
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)quinol-4-yl]homopiperazine: Similar structure but with only one trifluoromethyl group.
1-[2,6-Dichloroquinol-4-yl]homopiperazine: Similar structure with chlorine atoms instead of trifluoromethyl groups.
1-[2,6-Dimethylquinol-4-yl]homopiperazine: Similar structure with methyl groups instead of trifluoromethyl groups.
Uniqueness
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and biological properties. These groups enhance its stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3/c17-15(18,19)10-2-3-12-11(8-10)13(9-14(24-12)16(20,21)22)25-6-1-4-23-5-7-25/h2-3,8-9,23H,1,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYIJNUMWMHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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